(+/-)7(8)-EpDPA

描述

(±)7(8)-EpDPA (7,8-epoxy docosapentaenoic acid) is a cytochrome P450-derived epoxy metabolite of docosahexaenoic acid (DHA), a critical ω-3 polyunsaturated fatty acid (PUFA) abundant in neural tissues, particularly the brain and retina . This compound is endogenously present in plasma, spinal cord, and brain tissues, with its levels increasing upon dietary ω-3 supplementation . (±)7(8)-EpDPA exhibits pleiotropic bioactivities, including:

- Vasodilation: Modulates vascular tone via receptor-mediated pathways.

- Anti-inflammatory effects: Suppresses pro-inflammatory cytokines and NF-κB signaling .

- Neuropathic pain relief: Inhibits nociceptive pathways in spinal tissues .

- Anti-angiogenic activity: Reduces tumor vascularization in preclinical models .

As a substrate for soluble epoxide hydrolase (sEH; KM = 15 µM), (±)7(8)-EpDPA is hydrolyzed to its corresponding diol, which may alter its bioactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent the formation of by-products.

Industrial Production Methods

Industrial production of (+/-)7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired epoxide.

化学反应分析

Types of Reactions

(+/-)7(8)-Epoxyeicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be further oxidized to form diols.

Reduction: The epoxide can be reduced to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.

Major Products Formed

Diols: Formed through the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide.

Substituted Derivatives: Various functionalized products depending on the nucleophile used.

科学研究应用

(+/-)7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex bioactive molecules.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its anti-inflammatory and cardioprotective properties.

作用机制

The biological effects of (+/-)7(8)-Epoxyeicosapentaenoic acid are mediated through its interaction with various molecular targets, including:

Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.

Receptors: Binding to specific receptors on cell membranes, influencing cellular responses.

Signaling Pathways: Modulation of signaling pathways related to inflammation and metabolism.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Insights :

- The C7-C8 epoxide in (±)7(8)-EpDPA is associated with superior neuroprotective effects compared to 19R(20S)-EpDPA, which lacks confirmed endothelial-derived hyperpolarizing factor (EDHF) activity .

- Methyl ester derivatives (e.g., (±)4(5)-EpDPA methyl ester) enhance stability but require hydrolysis to the free acid for biological activity .

Functional Comparisons

Anti-Inflammatory and Analgesic Activity

- (±)7(8)-EpDPA : Reduces NF-κB-driven inflammation and neuropathic pain in murine models .

- (±)10(11)-EpDPA and (±)13(14)-EpDPA : Exhibit comparable anti-inflammatory potency but show stronger inhibition of tumor angiogenesis in vitro .

- 19R(20S)-EpDPA : Detected in inflammatory models but lacks significant EDHF-mediated vasodilation .

Metabolic Stability and Pharmacokinetics

- (±)7(8)-EpDPA has a plasma half-life of <60 minutes due to rapid hydrolysis by sEH . In contrast, esterified analogs like (±)4(5)-EpDPA methyl ester extend stability to ≥6 months under -80°C storage .

Therapeutic Potential

- (±)7(8)-EpDPA : Promotes vasodilation and neuroprotection, making it a candidate for cardiovascular and neurodegenerative diseases .

- (±)10(11)-EpDPA and (±)13(14)-EpDPA : Superior anti-tumor activity in preclinical studies, inhibiting angiogenesis by >50% at 10 µM .

Key Research Findings

生物活性

(+/-)7(8)-EpDPA (7(8)-epoxydocosahexaenoic acid) is an epoxide derivative of docosahexaenoic acid (DHA), a prominent omega-3 polyunsaturated fatty acid (PUFA). This compound is generated through the action of cytochrome P450 epoxygenases and is found naturally in plasma and brain tissues. Research has increasingly focused on its biological activities, particularly its roles in neuroprotection, anti-inflammatory processes, and potential implications in metabolic disorders.

This compound is synthesized from DHA via cytochrome P450-mediated epoxidation. This process results in the formation of a highly reactive epoxide that can interact with various biological targets. The compound's structure allows it to exert significant effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to mitigate the effects of pro-inflammatory cytokines on neurogenesis and apoptosis in neuronal cells. For instance, co-treatment with this compound alongside other metabolites like 17(18)-EpETE and inhibitors of soluble epoxide hydroxylase (sEH) has been reported to enhance neurogenic and anti-apoptotic effects significantly .

Case Study: Neurogenesis and Apoptosis

A notable study demonstrated that treatment with this compound led to a reduction in apoptosis rates in human hippocampal neurons exposed to inflammatory cytokines. The protective mechanism was linked to the modulation of signaling pathways involving lipoxygenase (LOX) and cytochrome P450 metabolites, suggesting that this compound may serve as a potential therapeutic agent for neurodegenerative conditions .

Anti-Inflammatory Activity

The compound also exhibits potent anti-inflammatory properties. Research indicates that this compound can compete with arachidonic acid for binding to cyclooxygenases (COX), thereby influencing prostaglandin synthesis. This interaction suggests a dual role where it not only acts as a substrate but also modulates COX activity, potentially leading to decreased production of pro-inflammatory mediators .

Table: Summary of Biological Activities of this compound

Implications for Type 2 Diabetes

Emerging evidence suggests that omega-3 fatty acids, including this compound, may play a role in reducing the incidence of type 2 diabetes (T2D). A large-scale cohort study found that higher levels of omega-3 fatty acids were associated with lower T2D risk, with specific hazard ratios indicating significant protective effects . The underlying mechanisms may involve improved insulin sensitivity and modulation of inflammatory pathways.

常见问题

Basic Research Questions

Q. What are the recommended protocols for handling and solubilizing (±)7(8)-EpDPA in experimental settings?

(±)7(8)-EpDPA is typically supplied in ethanol solution. For solvent replacement, evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in solvents like DMSO or inert gas-purified aqueous buffers. Ensure residual organic solvents are minimized (<0.1%) to avoid physiological interference. For aqueous solutions, dissolve the pure oil in PBS (pH 7.2) at ~1 mg/mL, but avoid storage beyond 24 hours due to instability . Pre-dilution in isotonic saline is advised for biological assays.

Q. How stable is (±)7(8)-EpDPA under different storage conditions?

Ethanol-stock solutions remain stable for ≥2 years at -20°C. Aqueous dilutions should be used within 12 hours if refrigerated. For long-term storage of pure compound, -80°C in inert solvents (e.g., DMSO) is recommended, with periodic purity validation via HPLC .

Q. What enzymatic pathways metabolize (±)7(8)-EpDPA, and how do they influence its bioactivity?

(±)7(8)-EpDPA is a substrate for soluble epoxide hydrolase (sEH), which converts it to the corresponding diol with a KM of 15 μM. Inhibiting sEH prolongs its vasodilatory and anti-inflammatory effects, making sEH inhibitors (e.g., TPPU) critical in experimental designs targeting epoxy fatty acid signaling .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on (±)7(8)-EpDPA’s role in neuropathic pain models?

Discrepancies arise from model-specific variables (e.g., murine vs. human sEH activity) and dosing regimens. For example, (±)7(8)-EpDPA reduces neuropathic pain in mice at 10 mg/kg but shows diminished efficacy in chronic inflammation models. Control for sEH expression levels in target tissues and use LC-MS/MS to quantify metabolite turnover rates .

Q. What experimental strategies optimize (±)7(8)-EpDPA’s bioavailability in vivo?

Nanoemulsion formulations (e.g., lipid-based carriers) improve plasma half-life from <2 hours to ~6 hours. Co-administration with ω-3 fatty acids (e.g., DHA) enhances tissue uptake due to competitive binding with fatty acid transporters. Validate delivery efficiency via tissue-specific lipidomics .

Q. How does (±)7(8)-EpDPA’s anti-angiogenic activity compare to other DHA epoxides, such as (±)10(11)-EpDPA?

(±)7(8)-EpDPA inhibits endothelial tube formation at IC50 = 0.8 μM, whereas (±)10(11)-EpDPA requires 1.5 μM for similar effects. This disparity correlates with differential PPARγ activation kinetics. Use siRNA knockdowns to isolate receptor-specific contributions in HUVEC assays .

Q. Data Contradiction Analysis

Q. Why do some studies report pro-inflammatory effects of (±)7(8)-EpDPA in specific contexts?

Contradictory findings may stem from concentration-dependent effects. At >5 μM, (±)7(8)-EpDPA activates TRPV1 channels, inducing pro-inflammatory Ca<sup>2+</sup> influx. Below 1 μM, it suppresses NF-κB via PPARα. Include dose-response curves (0.1–10 μM) and monitor off-target receptor activity in experimental designs .

Q. Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Solubility in PBS (pH 7.2) | 1 mg/mL | |

| sEH KM | 15 μM | |

| Plasma half-life (nanoemulsion) | ~6 hours | |

| Anti-angiogenic IC50 | 0.8 μM (HUVEC assay) |

Q. Key Recommendations

- Experimental Controls : Include sEH inhibitors and vehicle-only groups to isolate (±)7(8)-EpDPA-specific effects.

- Analytical Validation : Use tandem mass spectrometry for quantifying epoxy/diol ratios in biological matrices.

- Model Selection : Prefer transgenic mice with humanized CYP450 enzymes for translational relevance .

属性

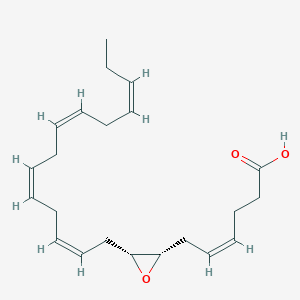

IUPAC Name |

(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYKIJBTVXMLKX-JYFGGXQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。